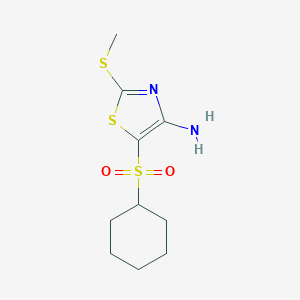
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying biological systems. This molecule has been shown to have a high affinity for certain proteins, making it a valuable tool for studying protein-protein interactions and other biochemical processes. In
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine is not fully understood, but it is believed to involve the formation of covalent bonds with certain proteins. This covalent bond formation can lead to changes in protein conformation and function, which can be studied using a variety of techniques including X-ray crystallography and NMR spectroscopy.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine are largely dependent on the specific proteins targeted by the molecule. However, some general effects have been observed in studies using this molecule. For example, 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine has been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. Additionally, this molecule has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine in lab experiments is its high affinity for certain proteins. This allows researchers to selectively target specific interactions and study their effects on biological systems. Additionally, the synthesis of this molecule is relatively straightforward, and the yield is typically high. However, there are also some limitations to using 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine in lab experiments. For example, the covalent bond formation between this molecule and proteins can be irreversible, making it difficult to study the effects of this interaction over time.
Direcciones Futuras
There are several future directions for research involving 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine. One potential area of research is the development of new synthetic methods for producing this molecule. Additionally, researchers may explore the use of this molecule in drug discovery and development, particularly in the area of cancer therapy. Finally, further studies may be conducted to better understand the mechanism of action of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine and its potential applications in a variety of biological systems.
Métodos De Síntesis
The synthesis of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine involves several steps. The starting materials are cyclohexylamine, methylthioacetic acid, and thionyl chloride. The reaction proceeds through a series of steps involving the formation of an intermediate, which is then reacted with an amine to form the final product. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine has been used in a variety of scientific research applications. One of the most common uses of this molecule is as a tool for studying protein-protein interactions. The high affinity of 5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine for certain proteins allows researchers to selectively target specific interactions and study their effects on biological systems. This molecule has also been used in studies of enzyme kinetics and other biochemical processes.
Propiedades
Número CAS |
117420-90-3 |
|---|---|
Nombre del producto |
5-(Cyclohexylsulfonyl)-2-(methylthio)thiazol-4-amine |
Fórmula molecular |
C10H16N2O2S3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5-cyclohexylsulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H16N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h7H,2-6,11H2,1H3 |
Clave InChI |
ZVDHGNBFVHMSIO-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(S1)S(=O)(=O)C2CCCCC2)N |
SMILES canónico |
CSC1=NC(=C(S1)S(=O)(=O)C2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



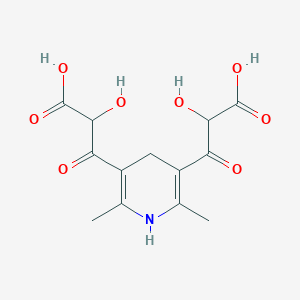
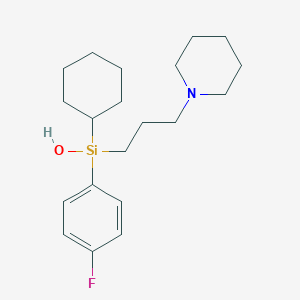
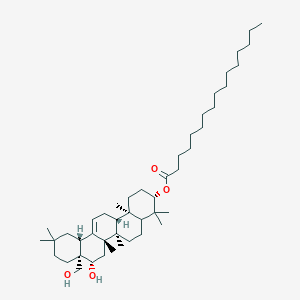
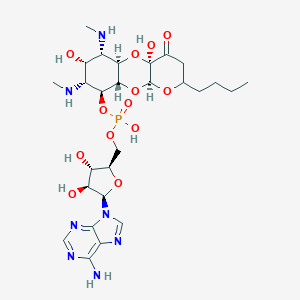
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
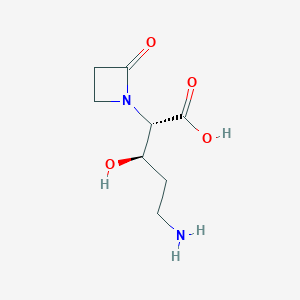
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)
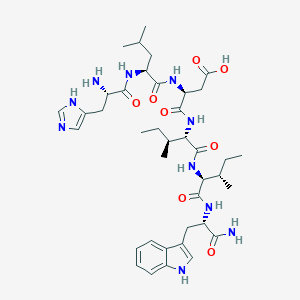
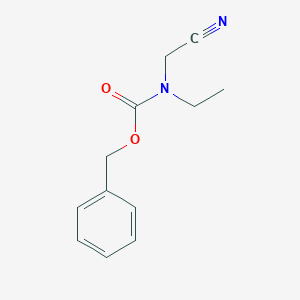
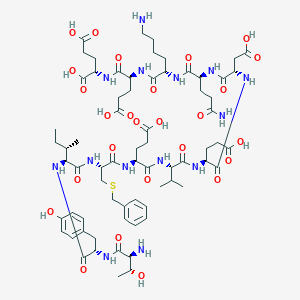
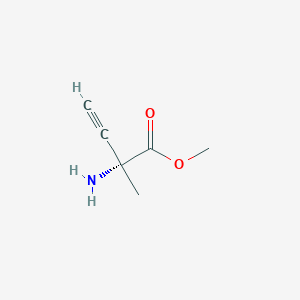
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)